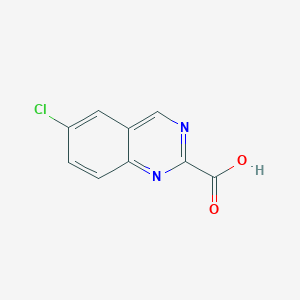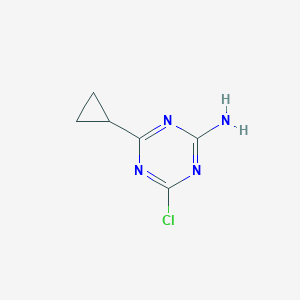
4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine
Übersicht
Beschreibung
4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C6H7ClN4 . It is also known as cyromazine, an insect growth regulator (IGR) that is commonly used as an insecticide .
Molecular Structure Analysis
The molecular structure of this compound consists of a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. One of the carbon atoms is bonded to a chlorine atom, and another carbon atom is bonded to a cyclopropyl group .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 139-142°C . It has a molecular weight of 170.6 .Wissenschaftliche Forschungsanwendungen
Peptide Coupling Agent in Peptide Purification
- Application : 4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine serves as a peptide coupling agent. It facilitates the purification of peptides by enabling efficient peptide bond formation during synthesis. Researchers use it to link amino acids together, creating longer peptide chains for further study .
Insect Growth Regulation and Insecticide
- Application : N-Cyclopropyl-2,4,6-triamino-1,3,5-triazine , commonly known as cyromazine , is derived from our compound. Cyromazine acts as an insect growth regulator (IGR) and is widely used as an insecticide. It disrupts insect development by inhibiting chitin synthesis, leading to reduced larval growth and eventual mortality. Notably, it undergoes metabolism in both plants and animals to form melamine .
Antimicrobial Activity
- Application : Researchers have evaluated synthesized compounds related to our compound for their antimicrobial activity. Against Gram-negative bacteria (E. coli), Gram-positive bacteria (S. aureus), and fungi (C. albicans), these compounds exhibit varying levels of effectiveness. Further studies explore their potential as antimicrobial agents .
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines
- Application : Our compound plays a crucial role in the synthesis of 2-chloro-4,6-diamino-1,3,5-triazines. These symmetric triazines find applications in diverse fields, including medicinal chemistry and materials science. Researchers have developed efficient synthetic methods to obtain these derivatives .
Wirkmechanismus
Target of Action
Triazine derivatives have been known to exhibit a wide range of biological activities, including antimicrobial and antitumor properties .
Mode of Action
It’s known that triazine derivatives can interact with various biological targets through different mechanisms, such as inhibiting key enzymes or interacting with cellular structures .
Biochemical Pathways
It’s known that some triazine derivatives can affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
It’s known that some triazine derivatives undergo metabolism in plants and animals to form other compounds .
Result of Action
Some triazine derivatives have been shown to exhibit antimicrobial activity against certain bacteria and fungi .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-6-cyclopropyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN4/c7-5-9-4(3-1-2-3)10-6(8)11-5/h3H,1-2H2,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWDIHOULIOBKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NC(=N2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600859 | |
| Record name | 4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121279-07-0 | |
| Record name | 4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

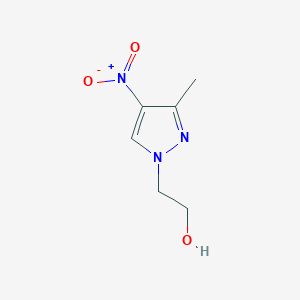
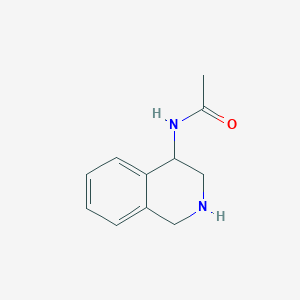
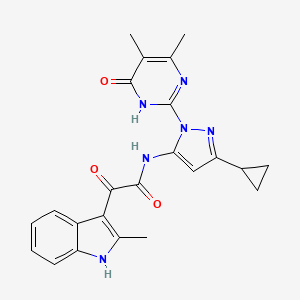


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea](/img/structure/B3046153.png)





![4-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B3046162.png)
![2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline](/img/structure/B3046163.png)
